Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-
Overview
Description
Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group, which imparts significant reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
Preparation Methods
The synthesis of Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid derivatives.
Amidation: The hexanoic acid derivative undergoes amidation to form hexanamide.
Functional Group Introduction:
Final Modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine, which can further react to form other derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing other compounds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Scientific Research Applications
Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be linked to biomolecules for labeling or tracking purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- involves its ability to undergo various chemical transformations. The azido group, in particular, can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper ions and proceed under mild conditions, making them suitable for biological applications.
Comparison with Similar Compounds
Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- can be compared with other azido-containing compounds, such as:
Azidoacetic acid: Similar in reactivity but differs in the backbone structure.
Azidomethylbenzene: Contains an azido group attached to a benzene ring, offering different reactivity and applications.
Azidoethanol: A simpler structure with an azido group and a hydroxyl group, used in different contexts.
The uniqueness of Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-6-azidohexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O3/c10-9(17)7(6-15)13-8(16)4-2-1-3-5-12-14-11/h7,15H,1-6H2,(H2,10,17)(H,13,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJKIIWCYUZOD-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NC(CO)C(=O)N)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)N[C@@H](CO)C(=O)N)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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